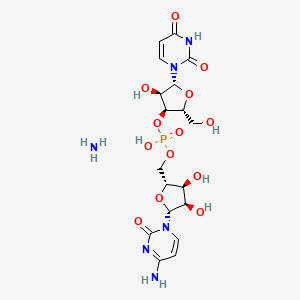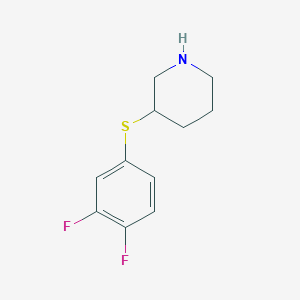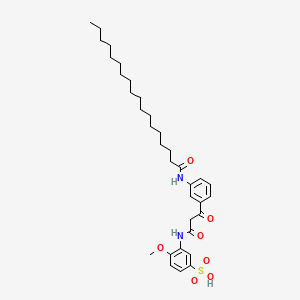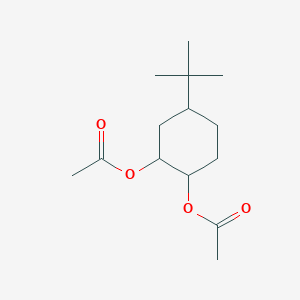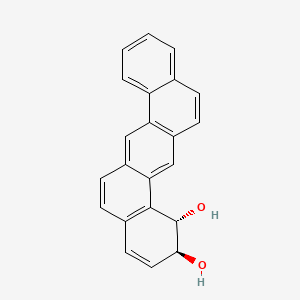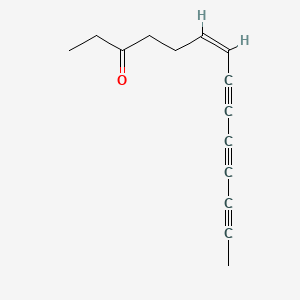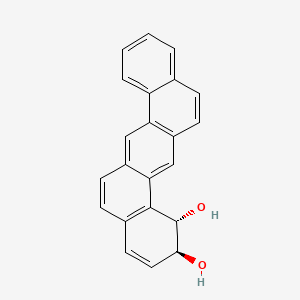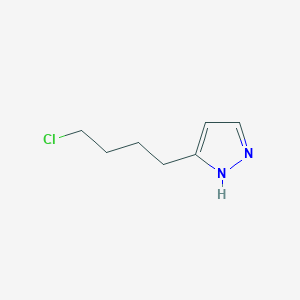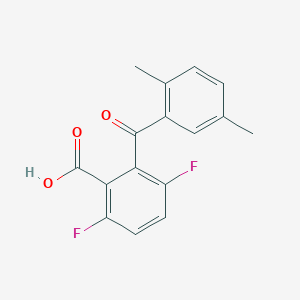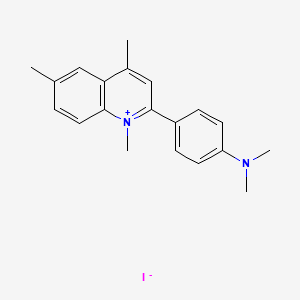
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide is a quaternary ammonium compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a quinolinium core substituted with a dimethylaminophenyl group and three methyl groups, along with an iodide counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide typically involves the reaction of 2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinoline with methyl iodide. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products Formed
Oxidation: Formation of quinolinium N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of the corresponding halide or hydroxide derivatives.
Scientific Research Applications
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging applications.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials and as a component in electronic devices
Mechanism of Action
The mechanism of action of 2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular processes. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl substituted Benzimidazole derivatives
- 4-[2-(3 Methoxy-phenyl)-vinyl]-1-methyl-pyridinium iodide
- Poly [2-(dimethylamino) ethyl methacrylate]
Uniqueness
2-(p-Dimethylaminophenyl)-1,4,6-trimethylquinolinium iodide stands out due to its unique quinolinium core structure and the presence of a dimethylaminophenyl group, which imparts distinct chemical and physical properties. This compound exhibits higher stability and reactivity compared to similar compounds, making it valuable in various applications .
Properties
CAS No. |
24220-15-3 |
|---|---|
Molecular Formula |
C20H23IN2 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
N,N-dimethyl-4-(1,4,6-trimethylquinolin-1-ium-2-yl)aniline;iodide |
InChI |
InChI=1S/C20H23N2.HI/c1-14-6-11-19-18(12-14)15(2)13-20(22(19)5)16-7-9-17(10-8-16)21(3)4;/h6-13H,1-5H3;1H/q+1;/p-1 |
InChI Key |
OFCXUSLVJPHISA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=C(C=C1)[N+](=C(C=C2C)C3=CC=C(C=C3)N(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[[2-[[4-[(4-chlorophenyl)methyl]piperidin-1-yl]methyl]-3-hydroxybutanoyl]amino]-N-methylbenzamide](/img/structure/B13744788.png)
